molecular formula C9H12FN2O8P B095003 5-Fluoro-2'-deoxyuridine-5'-monophosphate CAS No. 134-46-3

5-Fluoro-2'-deoxyuridine-5'-monophosphate

Katalognummer: B095003
CAS-Nummer: 134-46-3
Molekulargewicht: 326.17 g/mol
InChI-Schlüssel: HFEKDTCAMMOLQP-RRKCRQDMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Evolution from 5-Fluorouracil to FdUMP as Targeted TS Inhibitors

The development of fluoropyrimidines represents a milestone in rational drug design based on biochemical principles. In 1957, Heidelberger and colleagues, including Dushinsky, synthesized 5-fluorouracil (5-FU) and discovered its remarkable antitumor activity. Their groundbreaking work was based on the observation that uracil and its derivatives were preferentially incorporated into tumor tissues compared to normal tissues. By strategically substituting a fluorine atom at the C-5 position of uracil, they created a compound that could interfere with nucleic acid biosynthesis in rapidly dividing cells.

The first clinical findings demonstrating 5-FU's activity against human cancers were reported in 1958 by Anthony R. Curreri, Fred J. Ansfield, Forde A. McIver, Harry A. Waisman, and Charles Heidelberger. This discovery established 5-FU as a foundational chemotherapeutic agent, which was subsequently patented in 1956 and entered medical use in 1962. The importance of 5-FU in global healthcare is underscored by its inclusion in the World Health Organization's List of Essential Medicines.

The transition from 5-FU to its more targeted and potent metabolite, FdUMP, represents a critical evolutionary step in antimetabolite therapy. Initial research identified several metabolic pathways for 5-FU, but the formation of FdUMP emerged as particularly significant for its antitumor effects. This metabolite is generated in vivo through two primary pathways: directly from 5-fluorouracil or through the phosphorylation of 5-fluorodeoxyuridine (FdUrd).

Year Milestone Reference
1954 Abraham Cantarow and Karl Paschkis discovered that liver tumors absorbed radioactive uracil more readily than normal liver cells
1957 Synthesis and discovery of antitumor activity of 5-FU by Heidelberger and colleagues
1958 First clinical report of 5-FU's anticancer activity in humans
1962 5-FU entered medical use
1984 Discovery of 5-FU-degrading enzyme inhibitor CDHP, enhancing 5-FU efficacy

The identification of FdUMP as the principal active metabolite responsible for inhibiting thymidylate synthase represented a significant advance in understanding the mechanism of action of 5-FU. Subsequent research focused on optimizing the delivery and activation of 5-FU to enhance the formation of FdUMP at tumor sites while minimizing systemic toxicity.

Key Milestones in Rational Design of Nucleotide Analog Chemotherapeutics

The development of FdUMP exemplifies the evolution of rational drug design in cancer chemotherapy. Early work on nucleotide and nucleoside analogs provided the foundation for understanding structure-activity relationships that guided the development of more effective antimetabolites.

A significant milestone in nucleotide analog development was the recognition that modifications to specific positions on the nucleoside scaffold could dramatically alter biological activity. The demonstration that fluorine substitution at the C-5 position of uracil created compounds with potent antitumor activity opened the door to the design of numerous fluorinated pyrimidine derivatives.

The 1960s saw exploration of various sugar modifications in nucleoside analogs, including arabinose-derived compounds like Ara-C. These studies established that alterations to the sugar moiety could significantly affect the biological properties of nucleotide analogs. In parallel, researchers began investigating the effects of fluorine substitution at various positions on the sugar ring.

Modification Type Example Outcome Reference
Base modification 5-Fluorine substitution on uracil Creation of 5-FU with antitumor activity
Sugar modification 2'-Fluorine substitution Variable activity and toxicity
Phosphate modification 5'-Monophosphate (FdUMP) Direct inhibition of thymidylate synthase
Geminal disubstitution 2',2'-Difluorocytidine (Gemcitabine) Potent anticancer activity

In the context of FdUMP specifically, understanding of biochemical mechanisms enhanced drug design strategies. The recognition that FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate led to the concept of suicide inhibition, where the inhibitor becomes irreversibly bound to its target enzyme. This mechanistic insight drove further development of more effective TS inhibitors and combination strategies.

The evolution of fluoropyrimidine-based chemotherapeutics also includes the development of prodrugs designed to enhance bioavailability and reduce toxicity. Examples include tegafur (FT), a masked form of 5-FU developed in 1967, and more complex combinations like UFT (tegafur combined with uracil) and S-1 (tegafur combined with two modulators). These advances reflected growing sophistication in drug design strategies aimed at optimizing the therapeutic index of fluoropyrimidine-based treatments.

Eigenschaften

CAS-Nummer

134-46-3

Molekularformel

C9H12FN2O8P

Molekulargewicht

326.17 g/mol

IUPAC-Name

[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H12FN2O8P/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1

InChI-Schlüssel

HFEKDTCAMMOLQP-RRKCRQDMSA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)(O)O)O

Isomerische SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COP(=O)(O)O)O

Kanonische SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)(O)O)O

Andere CAS-Nummern

88410-68-8
134-46-3

Synonyme

5 Fluoro 2' Deoxyuridine 5' Monophosphate
5-Fluoro-2'-Deoxyuridine-5'-Monophosphate
FdUMP
Fluorodeoxyuridylate

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Fluoro-2’-deoxyuridine-5’-monophosphate is synthesized from 5-fluorouracil and 5-fluoro-2’-deoxyuridine. The synthesis involves a series of reactions, including phosphorylation and fluorination. The reaction conditions typically require the presence of a phosphorylating agent and a fluorinating reagent .

Industrial Production Methods: In industrial settings, the production of 5-Fluoro-2’-deoxyuridine-5’-monophosphate involves large-scale chemical synthesis using automated reactors

Biologische Aktivität

5-Fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) is a significant compound in cancer therapy, primarily due to its role as an inhibitor of thymidylate synthase (TS). This article explores the biological activity of FdUMP, including its mechanism of action, metabolic pathways, and therapeutic potential, supported by various research findings and case studies.

Overview of this compound

FdUMP is a nucleotide analog derived from 5-fluoro-2'-deoxyuridine (FdUrd), a fluoropyrimidine that exhibits antitumor properties. The compound's structure allows it to mimic natural nucleotides, which facilitates its incorporation into DNA and RNA synthesis pathways.

Chemical Structure

  • Chemical Formula : C9_9H12_{12}FN2_2O8_8P
  • Molecular Weight : 326.1723 g/mol

FdUMP exerts its biological activity primarily through the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition disrupts the de novo synthesis of thymidine, leading to impaired DNA replication and cell proliferation.

Inhibition of Thymidylate Synthase

  • Enzymatic Reaction : FdUMP binds to TS, forming a stable complex that prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing 5,10-methylenetetrahydrofolate as a cofactor.
  • Consequences : The inhibition results in decreased dTMP levels, which are essential for DNA synthesis, ultimately leading to cytotoxic effects in rapidly dividing cancer cells .

Metabolism and Pharmacokinetics

The metabolism of FdUMP involves several key pathways that influence its biological activity and therapeutic efficacy. Upon administration, FdUMP can be phosphorylated to form active triphosphate derivatives or can undergo hydrolysis and other metabolic transformations.

Key Metabolic Pathways

  • Conversion to Active Forms : FdUMP can be converted into 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), which also exhibits inhibitory effects on DNA synthesis.
  • Formation of Other Metabolites : Studies have shown that FdUrd is metabolized to 5-fluorouracil (FUra), which can further participate in various metabolic pathways .

Research Findings and Case Studies

Numerous studies have documented the effectiveness of FdUMP in various cancer models. Below are some notable findings:

StudyFindings
Armstrong et al. (1980)Demonstrated that 5'-deoxy-5-fluorouridine was more effective than other agents in inhibiting tumor growth in Ehrlich ascites tumor cells .
Synthesis of PhosphorodiamidatesResearch indicated that derivatives like 5-fluoro-2'-deoxyuridine 5'-phosphorodiamidate exhibited cytostatic effects comparable to FdUMP .
Substituted AnalogsNovel analogs of FdUMP were synthesized with enhanced TS inhibitory activity while minimizing systemic toxicity .

Therapeutic Applications

FdUMP has been utilized in various clinical settings, particularly in combination therapies for cancers such as colorectal cancer. Its ability to enhance the efficacy of other chemotherapeutic agents makes it a valuable component in treatment regimens.

Clinical Implications

  • Combination Therapy : FdUMP is often used alongside other fluoropyrimidines like 5-fluorouracil to maximize therapeutic outcomes.
  • Reduced Toxicity : Compared to traditional chemotherapeutics, FdUMP has shown reduced toxicity profiles while maintaining antitumor efficacy .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

FdUMP is primarily utilized in the treatment of various cancers, especially colorectal cancer. Its effectiveness has been demonstrated in several studies:

  • Colorectal Cancer : FdUMP has shown improved efficacy when conjugated with folic acid, enhancing cytotoxicity against both sensitive and 5-FU-resistant colorectal tumor cells .
  • Pancreatic Cancer : Research indicates that FdUMP can be effectively used in pancreatic cancer cell lines, demonstrating its potential beyond colorectal applications .

Combination Therapies

FdUMP is often used in combination with other chemotherapeutic agents. Studies have indicated that combining FdUMP with drugs like Raltitrexed or Pemetrexed can enhance antitumor activity, particularly in TS-deficient cell lines .

Research Applications

FdUMP is also extensively used in laboratory settings for studying the activity and function of thymidylate synthase:

  • Inhibition Studies : FdUMP is employed to investigate the inhibition mechanisms of TS. It has been shown to inhibit cellular growth more effectively than 5-FU alone .
  • Drug Resistance Research : The compound is pivotal in exploring mechanisms of drug resistance in cancer cells, particularly those resistant to fluoropyrimidines .

Data Tables

Application AreaSpecific Use CaseKey Findings
Cancer TreatmentColorectal CancerEnhanced efficacy with folic acid conjugation
Pancreatic CancerEffective against pancreatic cancer cell lines
Research StudiesTS Activity StudiesMore effective growth inhibition than 5-FU
Drug Resistance MechanismsInsights into overcoming fluoropyrimidine resistance

Case Studies

  • Colorectal Cancer Study : A study comparing the effects of FdUMP and 5-FU on human colon adenocarcinoma cells found that both compounds induced apoptosis but through different pathways, suggesting distinct mechanisms of action that could be exploited for therapeutic purposes .
  • Pancreatic Cell Line Analysis : Research involving capillary electrophoresis to determine the levels of FdUMP in pancreatic cancer cell lines revealed significant insights into its metabolic pathways and potential therapeutic applications .
  • Erythrocyte Encapsulation Study : A study demonstrated that encapsulating FdUMP within human erythrocytes could convert it into the active form, 5-fluoro-2'-deoxyuridine, enhancing its therapeutic efficacy against tumors .

Analyse Chemischer Reaktionen

Formation of FdUMP from Prodrugs

FdUMP is generated through the bioactivation of prodrugs like 5-fluorouracil (5-FU) and floxuridine (5-FUdR) . The metabolic pathways differ:

  • 5-FU undergoes sequential phosphorylation via the same enzymes as endogenous uracil, ultimately forming FdUMP .

  • 5-FUdR is directly phosphorylated by thymidine kinase to FdUMP, bypassing intermediate steps .

This phosphorylation is essential for FdUMP’s activity, as the monophosphate form directly interacts with TS.

Inhibition of Thymidylate Synthase (TS)

FdUMP irreversibly inhibits TS by forming a covalent ternary complex with the enzyme and its cofactor 5,10-methylenetetrahydrofolate (CH₂THF) . The reaction proceeds in two phases:

Reaction Mechanism

  • Initial Reversible Binding :
    FdUMP competes with the natural substrate 2'-deoxyuridine-5'-monophosphate (dUMP) for the TS active site. The apparent Kᵢ for FdUMP is ~20 µM .

  • Irreversible Inactivation :
    A cysteine residue (Cys-198 in E. coli) attacks the C6 position of FdUMP, forming a covalent bond. This step is stabilized by CH₂THF, leading to a ternary complex (TS-FdUMP-CH₂THF) .

Key Characteristics of the Ternary Complex

ParameterValueSource
Dissociation half-life~16 hours (slow release)
Absorbance maximum326 nm
Stability under SDS-PAGEResistant to denaturation

Competition with Endogenous dUMP

The efficacy of FdUMP depends on intracellular dUMP levels, which rise post-5-FU administration due to feedback mechanisms. Key findings include:

  • Biphasic Elimination : FdUMP levels decline with initial t₁/₂ = 6 hrs and final t₁/₂ = 7–9 days in tumor tissues .

  • Tissue-Specific Dynamics :

    • Duodenal mucosa accumulates 1.8–2× higher FdUMP but eliminates it faster than tumors or bone marrow .

    • dUMP accumulation inversely correlates with TS inhibition recovery .

In vitro studies demonstrate that high dUMP concentrations reduce FdUMP’s inhibitory potency by delaying covalent bond formation .

Stability and Hydrolysis of FdUMP Prodrugs

Prodrugs like sulfonyl-containing phosphotriester analogues hydrolyze to release FdUMP under physiological conditions:

Hydrolysis Kinetics

Prodrug StructureHalf-life (pH 7.4, 37°C)Activity vs. 5-FU
FdUMP phosphorodiamidate0.33–12.23 hours10× more potent
FdUMP phosphorodimorpholidate12.23 hoursLess active

Hydrolysis accelerates in human plasma, enhancing FdUMP release . Thymidine reverses cytotoxicity, confirming TS as the primary target .

Comparative Inhibition with Analogues

FdUMP outperforms other fluoropyrimidines in TS inhibition:

Inhibition Efficacy (IC₅₀ Values)

CompoundIC₅₀ (TS Inhibition)Notes
FdUMP0.05–0.5 µMIrreversible binding
5-FU>10 µMRequires bioactivation
5-Fluoro-2'-deoxycytidine~20 µMTime-dependent inactivation

FdUMP’s direct inhibition bypasses resistance mechanisms associated with prodrug metabolism .

Biological Consequences of TS Inhibition

  • dTMP Depletion : Blocks DNA synthesis by preventing dUMP→dTMP conversion .

  • DNA Damage : Misincorporation of dUTP into DNA triggers strand breaks and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Clinical Implications

  • TS Expression : FdUMP efficacy inversely correlates with TS levels; high TS predicts resistance .
  • DPD Deficiency : Reduces 5-FU catabolism, increasing FdUMP exposure and toxicity (e.g., neutropenia, diarrhea) .
  • Novel Analogues: 5'-substituted FdUMP derivatives show promise in overcoming metabolic limitations and toxicity .

Q & A

Advanced Research Question

  • HDAC inhibitors : Trichostatin A downregulates TS, sensitizing cells to FdUMP. Test synergy via Chou-Talalay combination index assays .
  • Gene-directed therapy : Co-administration with cytosine deaminase (CD) converts 5-fluorocytosine (5-FC) to 5-FU, increasing FdUMP production. Use CD-transfected cell models to validate .

What novel prodrug strategies improve FdUMP delivery?

Advanced Research Question
Amphiphilic prodrugs (e.g., phospholipid-conjugated FdUMP) enhance cellular uptake by leveraging membrane affinity. Synthesize via hydrogen phosphonate coupling and evaluate bioavailability using Caco-2 permeability assays .

How do DPYD polymorphisms influence FdUMP pharmacodynamics?

Advanced Research Question
DPYD deficiency reduces 5-FU catabolism, increasing FdUMP accumulation and toxicity. Screen patient genotypes for IVS14+1G>A or 2A^*2\text{A} alleles via pyrosequencing, and correlate with plasma 5-FU levels using LC-MS .

What experimental models best recapitulate FdUMP-induced thymineless death?

Advanced Research Question
Use TS-deficient cell lines (e.g., L5178Y mouse lymphoma) or folate-depleted media to exacerbate dTMP depletion. Monitor DNA damage via γH2AX immunofluorescence or comet assays .

How do conflicting data on FdUMP efficacy across cancer types inform experimental design?

Advanced Research Question
Variability stems from tumor-specific TS expression and folate availability. Stratify preclinical models by TS activity (measured via 3H ^{3}\text{H}-FdUMP binding assays) and folate receptor status. Use patient-derived xenografts (PDXs) with matched genomic data .

What in vitro assays quantify TS inhibition potency?

Basic Research Question

  • Enzyme activity assays : Measure 14C ^{14}\text{C}-dUMP conversion to 14C ^{14}\text{C}-dTMP in cell lysates.
  • Folate cofactor analysis : Quantify N5,N10-methylenetetrahydrofolate\text{N}^5\text{,} \text{N}^{10}\text{-methylenetetrahydrofolate} depletion via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2'-deoxyuridine-5'-monophosphate
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2'-deoxyuridine-5'-monophosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.